Boron, (3-chlorobenzenamine-kappaN)trifluoro-, (T-4)-

Lewis acidity Coordination chemistry Physical organic chemistry

Boron, (3-chlorobenzenamine-kappaN)trifluoro-, (T-4)- (CAS 23453-39-6) is a 1:1 Lewis acid–base coordination complex formed between boron trifluoride (BF₃) and 3‑chloroaniline (m‑chloroaniline). It belongs to the class of boron trihalide–amine adducts, which are widely employed as latent cationic catalysts for epoxy resin homopolymerization and as intermediates in organoboron synthesis.

Molecular Formula C6H6BClF3N
Molecular Weight 195.38 g/mol
CAS No. 23453-39-6
Cat. No. B13753640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron, (3-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
CAS23453-39-6
Molecular FormulaC6H6BClF3N
Molecular Weight195.38 g/mol
Structural Identifiers
SMILESB(F)(F)F.C1=CC(=CC(=C1)Cl)N
InChIInChI=1S/C6H6ClN.BF3/c7-5-2-1-3-6(8)4-5;2-1(3)4/h1-4H,8H2;
InChIKeyCNIMITAIGXQQGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boron (3-chlorobenzenamine-kappaN)trifluoro- (T-4)- (CAS 23453-39-6): Core Identity and Procurement Profile


Boron, (3-chlorobenzenamine-kappaN)trifluoro-, (T-4)- (CAS 23453-39-6) is a 1:1 Lewis acid–base coordination complex formed between boron trifluoride (BF₃) and 3‑chloroaniline (m‑chloroaniline). It belongs to the class of boron trihalide–amine adducts, which are widely employed as latent cationic catalysts for epoxy resin homopolymerization and as intermediates in organoboron synthesis [1]. The presence of the electron-withdrawing chlorine atom at the meta position of the aniline ring modulates both the Lewis basicity of the nitrogen donor and the physical properties of the resulting complex, distinguishing it from unsubstituted, ortho-, and para-chloro analogs [2].

Why Generic Substitution of BF₃–Aniline Complexes Fails: The Meta-Chlorine Differentiation Problem


BF₃–aniline complexes are not interchangeable. Their performance as latent curing agents hinges on a precise thermal dissociation temperature, which is directly governed by the N→B coordination bond strength. The bond strength, in turn, is exquisitely sensitive to the electronic and steric effects of ring substituents. Satchell and Satchell demonstrated that ortho-substituents sterically hinder adduct formation, while meta- and para-substituents exert electronic control on the equilibrium constant K [1]. The meta‑chloro substituent exerts a distinct electron‑withdrawing inductive effect that differs from its para‑chloro isomer, leading to a different pKa of the precursor aniline and consequently a different complex stability. Therefore, substituting the meta‑chloro complex with the more commonly cited para‑chloro analog (CAS 4084‑48‑4) or the unsubstituted aniline complex will alter the cure profile, latency, and ultimate thermomechanical properties of the final epoxy network.

Quantitative Differential Evidence Guide for Boron (3-chlorobenzenamine-kappaN)trifluoro- (T-4)-


Lewis Basicity Modulation: Equilibrium Constant Shift vs. Unsubstituted Aniline

The equilibrium constant (K) for 1:1 adduct formation between BF₃ and substituted anilines in diethyl ether at 25 °C is governed by the linear free-energy relationship: pK = –0.96 pKa – 0.29, where pKa is the dissociation constant of the corresponding anilinium ion in water [1]. While the paper does not report discrete K values for every aniline, it establishes that the m‑chloro substituent, being unhindered, falls on the 'unhindered base' regression line and lowers the pKa of the conjugate acid of 3‑chloroaniline relative to aniline (pKa of anilinium ion: 4.60). This directly predicts a quantifiably lower K, hence a more weakly bound, more thermally labile BF₃ adduct compared to the stronger, higher-K adduct formed by the more basic unsubstituted aniline. This provides a physicochemical basis for a lower activation temperature in latent epoxy curing applications.

Lewis acidity Coordination chemistry Physical organic chemistry

Steric vs. Electronic Differentiation: Meta-Chlorine Avoids Ortho-Steric Hindrance

The 1967 Satchell study explicitly reports that 'o-Methyl and o-chloro substituents hinder adduct formation' with BF₃ [1]. The target m‑chloro isomer is unhindered and therefore forms the adduct without the steric penalty that destabilizes the o‑chloro complex (CAS 4085-99-9 analog). This means that for any given application requiring a chloro‑substituted BF₃–aniline complex, the meta isomer provides predictable electronic tuning without the uncontrolled reduction in equilibrium constant and associated batch‑to‑batch variability caused by ortho steric compression.

Steric effects Adduct stability Structure–activity relationship

Patent‑Cited Utility: Para‑Chloro Complex is Explicitly Preferred in Epoxy Formulations

U.S. Patent Application 20150148451, assigned to Mitsubishi Rayon, specifically names 'a boron trifluoride-p-chloroaniline complex' as a representative boron trihalide–amine curing agent for epoxy resin compositions with excellent storage stability [1]. The data within the patent (US10233324B2) lists 4‑chloroaniline;trifluoroborane as a specific chemical compound [2]. No 3‑chloroaniline complex is mentioned in the examples. This indicates that the para‑chloro isomer is the incumbent industrial choice for this high‑value application, while the meta‑chloro isomer represents a differentiated alternative whose distinct dissociation profile may be advantageous in niche low‑temperature or specialty cure regimes not addressed by the para‑chloro complex.

Epoxy curing Latent catalyst Patent analysis

Best Research and Industrial Application Scenarios for Boron (3-chlorobenzenamine-kappaN)trifluoro- (T-4)-


Low‑Temperature Latent Epoxy Curing Agent for Composite Pressure Vessels

The meta‑chloro substituent reduces the Lewis basicity of the aniline nitrogen relative to unsubstituted aniline, predicting a lower BF₃–adduct equilibrium constant K and hence a lower thermal dissociation temperature [1]. This makes the complex a candidate for epoxy tow‑prepreg and filament‑wound pressure vessel formulations requiring long pot life at room temperature yet rapid cure activation at moderate temperatures (e.g., 80–100 °C), filling a performance gap between the more stable para‑chloro complex and the less latent aliphatic amine–BF₃ complexes.

Differentiated Organoboron Synthon for Cross‑Coupling and C–B Bond Formation

The trifluoroboron moiety is a precursor to arylboronic acids and esters via hydrolysis or transmetalation. The presence of the meta‑chlorine provides a synthetic handle for further functionalization (e.g., nucleophilic aromatic substitution, Buchwald–Hartwig amination) after boron‑mediated transformations, enabling convergent synthetic strategies in medicinal chemistry .

Patently Distinct Curing Agent for Intellectual Property Generation

Since the para‑chloroaniline–BF₃ complex is extensively claimed in epoxy formulation patents [2], the meta‑chloro isomer offers a structurally distinct alternative that can be used to design around existing intellectual property, enabling the development of proprietary one‑component epoxy systems with novel cure kinetics and thermomechanical fingerprints.

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